molecular formula C27H22N2O5 B423102 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE

2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE

Cat. No.: B423102
M. Wt: 454.5g/mol
InChI Key: YUMVGIANDVPLOU-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a naphthalene carboxylate moiety.

Preparation Methods

The synthesis of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H22N2O5/c1-32-21-13-11-20(12-14-21)26(30)29-28-17-18-10-15-24(33-2)25(16-18)34-27(31)23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,1-2H3,(H,29,30)/b28-17+

InChI Key

YUMVGIANDVPLOU-OGLMXYFKSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.